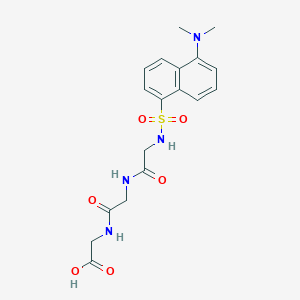
Glycine, N-(N-(N-((5-(dimethylamino)-1-naphthalenyl)sulfonyl)glycyl)glycyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetamido)acetic acid is a complex organic compound known for its unique structural properties and applications in various scientific fields. This compound is characterized by the presence of a naphthalene ring substituted with a dimethylamino group and a sulfonamide group, which are further linked to acetamido groups. The compound’s structure allows it to participate in a variety of chemical reactions, making it valuable in research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetamido)acetic acid typically involves multiple steps, starting with the preparation of the naphthalene derivative. One common method involves the reaction of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with acetamide under controlled conditions to form the intermediate sulfonamide. This intermediate is then subjected to further reactions with acetamido groups to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
2-(2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetamido)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of protein interactions and labeling due to its fluorescent properties.
Medicine: Investigated for potential therapeutic applications and as a diagnostic tool.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetamido)acetic acid involves its interaction with specific molecular targets and pathways. The compound’s sulfonamide group can form stable complexes with proteins, making it useful in studying protein dynamics and interactions. Additionally, its fluorescent properties allow it to be used in fluorescence resonance energy transfer (FRET) experiments to investigate molecular interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dansyl chloride: A related compound used for similar applications in protein labeling and fluorescence studies.
Dansyl amide: Another derivative with comparable properties and applications.
Uniqueness
2-(2-(2-(5-(Dimethylamino)naphthalene-1-sulfonamido)acetamido)acetamido)acetic acid is unique due to its specific structural features, which provide distinct reactivity and fluorescence characteristics. Its ability to participate in a wide range of chemical reactions and its applications in various scientific fields make it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
65251-20-9 |
|---|---|
Formule moléculaire |
C18H22N4O6S |
Poids moléculaire |
422.5 g/mol |
Nom IUPAC |
2-[[2-[[2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]acetyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C18H22N4O6S/c1-22(2)14-7-3-6-13-12(14)5-4-8-15(13)29(27,28)21-10-17(24)19-9-16(23)20-11-18(25)26/h3-8,21H,9-11H2,1-2H3,(H,19,24)(H,20,23)(H,25,26) |
Clé InChI |
ASBVTSWJALBNIZ-UHFFFAOYSA-N |
SMILES canonique |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCC(=O)NCC(=O)NCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


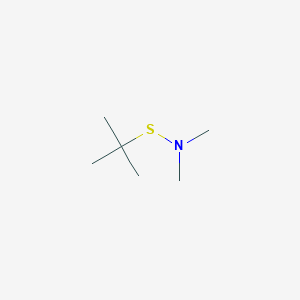
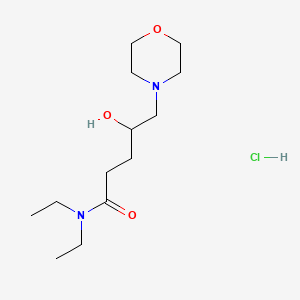

![N-[4-(2-Hydroxy-2-phenylethyl)phenyl]acetamide](/img/structure/B14490087.png)
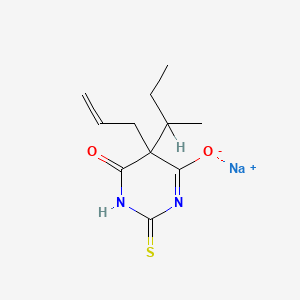
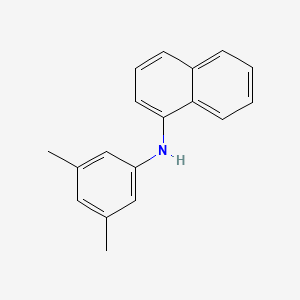
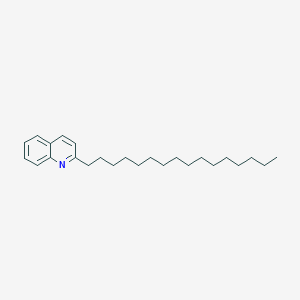
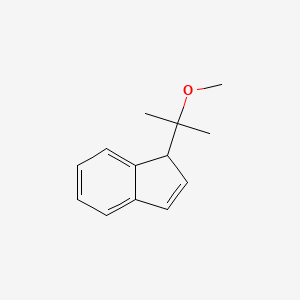

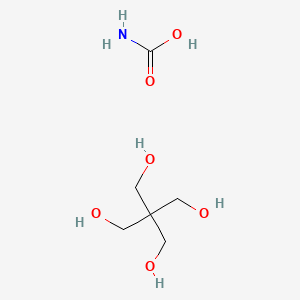
![[1-(3,4-Dimethoxyphenyl)cyclopentyl]acetyl chloride](/img/structure/B14490133.png)
![1-[2-(Ethenyloxy)ethyl]-1,4-dihydropyridine-3-carboxamide](/img/structure/B14490134.png)


